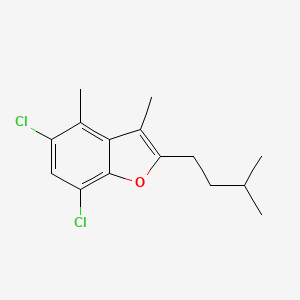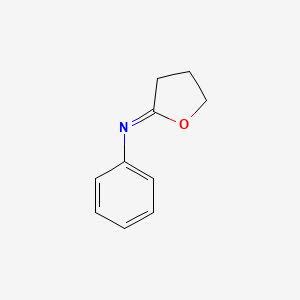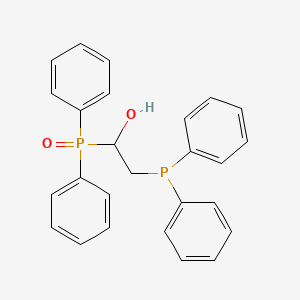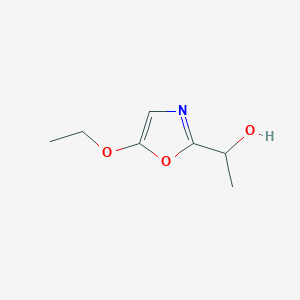![molecular formula C15H18N2O6 B12882217 Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate CAS No. 78994-92-0](/img/structure/B12882217.png)
Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate is a complex organic compound with a unique structure. It belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction typically involves the use of catalysts and solvents to facilitate the process . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production .
Análisis De Reacciones Químicas
Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antibacterial and antimicrobial activities . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mecanismo De Acción
The mechanism of action of Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired therapeutic outcomes .
Comparación Con Compuestos Similares
Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate can be compared with other similar compounds in terms of its structure and properties. Similar compounds include other heterocyclic compounds with comparable chemical frameworks. this compound is unique due to its specific functional groups and the resulting chemical behavior .
Propiedades
Número CAS |
78994-92-0 |
|---|---|
Fórmula molecular |
C15H18N2O6 |
Peso molecular |
322.31 g/mol |
Nombre IUPAC |
diethyl 1-methyl-4,7-dioxo-6,8-dihydro-5H-pyrrolo[2,3-b]azepine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H18N2O6/c1-4-22-14(20)8-6-10(18)16-13-11(12(8)19)9(7-17(13)3)15(21)23-5-2/h7-8H,4-6H2,1-3H3,(H,16,18) |
Clave InChI |
YQDRPRSGGABYTI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(=O)NC2=C(C1=O)C(=CN2C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)

![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)


![4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole](/img/structure/B12882166.png)

![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)

![3H-Pyrrolo[3,4-c]pyridin-3-one, 1,2-dihydro-1-hydroxy-1-phenyl-](/img/structure/B12882187.png)
![6-Bromo-4-methoxybenzo[d]isoxazole](/img/structure/B12882195.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)

